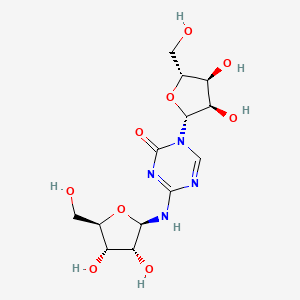pyridine CAS No. 321913-54-6](/img/structure/B13424508.png)
3-[2-(4-(Methylthio)phenyl)-2-cyanoacetyl](6-methyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is a complex organic compound that features a pyridine ring substituted with a cyanoacetyl group and a methylthio phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine typically involves the condensation of 4-(methylthio)phenylacetonitrile with a 6-methylnicotinic ester. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Step 1: 4-(Methylthio)phenylacetonitrile is condensed with a 6-methylnicotinic ester to give 3-2-(4-(methylthio)phenyl)-2-cyanoacetylpyridine.
Step 2: The compound is then hydrolyzed and decarboxylated under acidic conditions using a mixture of acetic acid and a mineral acid.
Step 3: Finally, the compound is oxidized to yield the end product.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The cyano group can be reduced to an amine.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the development of new materials and as a building block in organic synthesis.
作用機序
The mechanism of action of 3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.
Pathways Involved: It may influence metabolic pathways by acting as an inhibitor or activator of specific enzymes.
類似化合物との比較
Similar Compounds
- 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone .
- 2-Chloromethyl-3,5-dimethyl-4-(methylthio)pyridine .
Uniqueness
3-2-(4-(Methylthio)phenyl)-2-cyanoacetylpyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyanoacetyl group and methylthio phenyl group make it a versatile intermediate in organic synthesis and a potential candidate for pharmaceutical development .
特性
CAS番号 |
321913-54-6 |
|---|---|
分子式 |
C16H14N2OS |
分子量 |
282.4 g/mol |
IUPAC名 |
3-(6-methylpyridin-3-yl)-2-(4-methylsulfanylphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C16H14N2OS/c1-11-3-4-13(10-18-11)16(19)15(9-17)12-5-7-14(20-2)8-6-12/h3-8,10,15H,1-2H3 |
InChIキー |
OBCGEALAAFPYBA-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(C=C1)C(=O)C(C#N)C2=CC=C(C=C2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B13424433.png)




![N-(2-aminoethyl)-2-[4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]diazenyl]phenoxy]acetamide](/img/structure/B13424457.png)








